1beta-Hydroxy-beta-eudesmol

Description

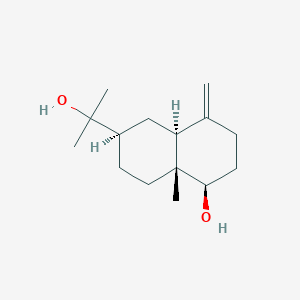

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOLOUZWNJHZLN-QVHKTLOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C(=C)CCC2O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H](C[C@H]1C(=C)CC[C@H]2O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 1β-Hydroxy-β-eudesmol: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1β-hydroxy-β-eudesmol, a naturally occurring sesquiterpenoid of interest for its potential therapeutic properties. This document details its primary natural sources, presents quantitative data on its prevalence, and offers a detailed methodology for its isolation and purification. Furthermore, it elucidates the compound's known biological signaling pathways, offering a foundation for future research and drug development endeavors.

Natural Sources of 1β-Hydroxy-β-eudesmol

1β-Hydroxy-β-eudesmol has been identified in a variety of plant species. The primary sources, along with other plants containing the closely related β-eudesmol, are summarized in the table below. The quantitative data for β-eudesmol in Atractylodes lancea provides a valuable reference for the potential yield of similar eudesmane-type sesquiterpenoids.

| Plant Species | Family | Plant Part | Compound Identified | Quantitative Data (mg/g of plant material) |

| Cymbopogon proximus | Poaceae | Herbs | 1β-Hydroxy-β-eudesmol | Not explicitly quantified in reviewed literature |

| Chrysanthemum indicum | Asteraceae | Flowers | 1β-Hydroxy-β-eudesmol | Not explicitly quantified in reviewed literature |

| Pterocarpus marsupium | Fabaceae | Root wood | 1β-Hydroxy-β-eudesmol | Not explicitly quantified in reviewed literature[1] |

| Cryptomeria japonica | Cupressaceae | Leaves | 1β-Hydroxy-α-eudesmol | Not explicitly quantified in reviewed literature[1] |

| Achillea clypeolata | Asteraceae | Not specified | 1β-Hydroxy-β-eudesmol | Not explicitly quantified in reviewed literature |

| Homalomena occulta | Araceae | Rhizomes | 1β,4β,7α-trihydroxyeudesmane | Not explicitly quantified in reviewed literature |

| Atractylodes lancea | Asteraceae | Rhizome | β-eudesmol | 0.833 - 4.466 mg/g[2] |

Isolation and Purification of 1β-Hydroxy-β-eudesmol

The following protocol is a representative methodology for the isolation of 1β-hydroxy-β-eudesmol from its natural sources, based on established phytochemical techniques. This protocol is specifically adapted from methods used for the isolation of sesquiterpenoids from Cymbopogon proximus.[1][3]

Experimental Protocol: Isolation from Cymbopogon proximus

1. Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Cymbopogon proximus are subjected to extraction with petroleum ether.

-

The resulting petroleum ether extract is then saponified to separate the unsaponifiable fraction, which is rich in sesquiterpenoids.

2. Chromatographic Separation:

-

The unsaponifiable fraction is dissolved in a minimal amount of dichloromethane (B109758) and subjected to column chromatography.

-

Stationary Phase: Alumina is used as the adsorbent in the column.

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (B1210297) is employed as the eluent, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

3. Purification:

-

Fractions showing the presence of 1β-hydroxy-β-eudesmol are pooled and concentrated.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 4.6 mm x 250 mm, 5 µm) is suitable.[2]

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water can be optimized for separation. A reported method for β-eudesmol uses acetonitrile-water (68:32).[2]

-

Detection: UV detection at 200-210 nm is appropriate for this class of compounds.[2][3]

-

The purity of the isolated 1β-hydroxy-β-eudesmol can be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Below is a graphical representation of the general workflow for the isolation of 1β-hydroxy-β-eudesmol.

Caption: Isolation Workflow for 1β-Hydroxy-β-eudesmol.

Biological Activity and Signaling Pathways

Research into the biological activities of eudesmane (B1671778) sesquiterpenoids, particularly β-eudesmol, has revealed significant anti-angiogenic and anti-tumor effects. These effects are primarily attributed to the modulation of key cellular signaling pathways.

Anti-Angiogenic Activity via ERK/CREB Pathway Inhibition

β-Eudesmol has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. This inhibition is mediated, at least in part, through the blockade of the Extracellular signal-regulated kinase (ERK) signaling pathway.[4][5] Specifically, β-eudesmol has been observed to block the phosphorylation of ERK1/2, a key step in the activation of this pathway, which is typically induced by growth factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[4]

Furthermore, β-eudesmol has been found to suppress the activation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in cell proliferation and survival.[6][7] The inhibition of both ERK and CREB activation by β-eudesmol leads to a reduction in the proliferation and migration of endothelial cells, ultimately hindering the process of angiogenesis.

The following diagram illustrates the proposed mechanism of the anti-angiogenic action of 1β-hydroxy-β-eudesmol by inhibiting the ERK/CREB signaling pathway.

Caption: Inhibition of ERK/CREB Pathway by 1β-Hydroxy-β-eudesmol.

This guide provides a foundational understanding of 1β-hydroxy-β-eudesmol for researchers and professionals in drug development. The detailed information on its natural sources, isolation, and biological activity is intended to facilitate further investigation into its therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. [Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiangiogenic activity of beta-eudesmol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.se [sci-hub.se]

- 7. researchgate.net [researchgate.net]

Stereoselective Total Synthesis of dl-β-Eudesmol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereoselective total synthesis of dl-β-eudesmol, a bicyclic sesquiterpenoid alcohol. The document details various synthetic strategies, providing step-by-step experimental protocols for key reactions and summarizing all quantitative data in structured tables for effective comparison. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the logical flow and experimental workflows.

Introduction

β-Eudesmol is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants. Its bicyclic structure and defined stereochemistry have made it a compelling target for total synthesis, serving as a platform for the development and validation of new synthetic methodologies. This guide focuses on the stereoselective synthesis of the racemic mixture, dl-β-eudesmol, and explores several seminal approaches that have been instrumental in advancing the field of organic synthesis.

Synthetic Approaches and Experimental Protocols

Several distinct strategies for the total synthesis of dl-β-eudesmol have been reported. This guide will detail three prominent approaches:

-

The Marshall Synthesis: A classic approach featuring a Robinson annulation for the construction of the decalin core.

-

The Heathcock and Kelly Synthesis: A variation of the Robinson annulation strategy with a different approach to the key bicyclic intermediate.

-

The Huffman and Mole Synthesis: A stereoselective approach that avoids the Robinson annulation.

The Marshall Synthesis

The synthesis reported by Marshall and coworkers in 1966 represents one of the earliest successful stereoselective total syntheses of dl-β-eudesmol. The strategy hinges on the construction of a key trans-decalone intermediate.

Quantitative Data: The Marshall Synthesis

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Robinson Annulation | Ethyl vinyl ketone, sodium methoxide (B1231860), methanol (B129727) | 10-methyl-Δ¹(⁹)-octal-2-one | 75 |

| 2 | Catalytic Hydrogenation | H₂, 10% Pd-C, ethanol (B145695) | 10-methyl-trans-decal-2-one | 90 |

| 3 | Formylation | Ethyl formate, sodium methoxide, benzene | 3-hydroxymethylene-10-methyl-trans-decal-2-one | 85 |

| 4 | Enamine Formation | Pyrrolidine, benzene | Enamine intermediate | 95 |

| 5 | Michael Addition | Methyl vinyl ketone, benzene | Michael adduct | 70 |

| 6 | Intramolecular Aldol Condensation and Dehydration | Sodium methoxide, methanol | dl-β-eudesmol precursor | 60 |

| 7 | Wittig Reaction | Methyltriphenylphosphonium (B96628) bromide, n-butyllithium, THF | dl-β-eudesmol | 80 |

| Overall Yield | ~21% |

Experimental Protocols: Key Steps of the Marshall Synthesis

Step 1: Robinson Annulation to form 10-methyl-Δ¹(⁹)-octal-2-one

To a solution of 2-methylcyclohexanone (B44802) (1.0 eq) in methanol is added sodium methoxide (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Ethyl vinyl ketone (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 8 hours. After cooling to room temperature, the reaction is quenched with dilute hydrochloric acid and extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford 10-methyl-Δ¹(⁹)-octal-2-one.

Step 7: Wittig Reaction to form dl-β-eudesmol

To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere is added n-butyllithium (1.4 eq) at 0 °C. The resulting orange-red solution is stirred at room temperature for 1 hour. A solution of the dl-β-eudesmol precursor (from Step 6) (1.0 eq) in THF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica (B1680970) gel to yield dl-β-eudesmol.

Synthetic Pathway Diagram: The Marshall Synthesis

Caption: The Marshall synthesis of dl-β-eudesmol.

The Heathcock and Kelly Synthesis

This approach also utilizes a Robinson annulation but employs a different strategy for the elaboration of the bicyclic core.

Quantitative Data: The Heathcock and Kelly Synthesis

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Birch Reduction | Lithium, liquid ammonia, t-butanol | Dihydroanisole derivative | 92 |

| 2 | Hydrolysis and Isomerization | Oxalic acid, water | β,γ-Unsaturated ketone | 85 |

| 3 | Robinson Annulation | 3-penten-2-one, sodium ethoxide, ethanol | Enone intermediate | 78 |

| 4 | Catalytic Hydrogenation | H₂, Pd-C, ethyl acetate | Saturated ketone intermediate | 95 |

| 5 | Grignard Reaction | Methylmagnesium bromide, ether | Tertiary alcohol intermediate | 88 |

| 6 | Dehydration | Thionyl chloride, pyridine | Exo-methylene intermediate | 75 |

| 7 | Hydroboration-Oxidation | Borane-THF complex, then hydrogen peroxide, sodium hydroxide (B78521) | dl-β-eudesmol | 65 |

| Overall Yield | ~28% |

Experimental Protocols: Key Steps of the Heathcock and Kelly Synthesis

Step 3: Robinson Annulation

To a solution of the β,γ-unsaturated ketone (from Step 2) (1.0 eq) in ethanol is added sodium ethoxide (1.1 eq). The mixture is stirred at room temperature for 20 minutes. 3-Penten-2-one (1.2 eq) is then added, and the reaction mixture is refluxed for 6 hours. After cooling, the mixture is neutralized with acetic acid and the solvent is removed under reduced pressure. The residue is partitioned between ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 7: Hydroboration-Oxidation

To a solution of the exo-methylene intermediate (from Step 6) (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere is added borane-tetrahydrofuran (B86392) complex (1.1 eq). The mixture is stirred at room temperature for 4 hours. The reaction is then cooled to 0 °C, and water is added cautiously, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide. The mixture is stirred at room temperature for 2 hours and then extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product, dl-β-eudesmol, is purified by flash chromatography.

Synthetic Pathway Diagram: The Heathcock and Kelly Synthesis

Caption: The Heathcock and Kelly synthesis of dl-β-eudesmol.

The Huffman and Mole Synthesis

This stereoselective synthesis avoids the use of a Robinson annulation for the construction of the decalin ring system.

Quantitative Data: The Huffman and Mole Synthesis

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Diels-Alder Reaction | Isoprene (B109036), methyl acrylate (B77674) | Cyclohexene (B86901) ester | 80 |

| 2 | Epoxidation | m-Chloroperoxybenzoic acid (mCPBA), dichloromethane | Epoxide intermediate | 90 |

| 3 | Reductive Opening of Epoxide | Lithium aluminum hydride (LAH), ether | Diol intermediate | 85 |

| 4 | Monotosylation | p-Toluenesulfonyl chloride, pyridine | Monotosylate intermediate | 70 |

| 5 | Intramolecular Cyclization | Sodium hydride, THF | Bicyclic ether | 75 |

| 6 | Reductive Cleavage of Ether | Lithium in ethylamine | Decalol intermediate | 65 |

| 7 | Oxidation and Grignard Addition | Pyridinium chlorochromate (PCC), then methylmagnesium bromide | dl-β-eudesmol | 60 |

| Overall Yield | ~15% |

Experimental Protocols: Key Steps of the Huffman and Mole Synthesis

Step 1: Diels-Alder Reaction

A mixture of isoprene (1.2 eq) and methyl acrylate (1.0 eq) is heated in a sealed tube at 180 °C for 12 hours. After cooling, the excess isoprene and unreacted methyl acrylate are removed by distillation. The resulting crude cyclohexene ester is purified by vacuum distillation.

Step 5: Intramolecular Cyclization

To a suspension of sodium hydride (1.2 eq) in anhydrous THF is added a solution of the monotosylate intermediate (from Step 4) (1.0 eq) in THF at 0 °C. The mixture is stirred at room temperature for 24 hours. The reaction is carefully quenched with water and extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The bicyclic ether is purified by column chromatography.

Synthetic Pathway Diagram: The Huffman and Mole Synthesis

Caption: The Huffman and Mole synthesis of dl-β-eudesmol.

Conclusion

The stereoselective total synthesis of dl-β-eudesmol has been achieved through various elegant strategies. The approaches detailed in this guide, from the classic Robinson annulation-based routes to more contemporary methods, highlight the evolution of synthetic organic chemistry. The provided quantitative data, detailed experimental protocols, and visual pathway diagrams offer a comprehensive resource for researchers and professionals in the field, enabling a deeper understanding and facilitating further advancements in the synthesis of complex natural products.

Enantioselective Synthesis of β-Eudesmol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key enantioselective strategies for the synthesis of β-eudesmol, a bicyclic sesquiterpene alcohol. The document outlines two prominent synthetic approaches, detailing the core reactions, and presenting available quantitative data. Experimental protocols are generalized based on established chemical transformations, and logical workflows are visualized through diagrams.

Introduction

β-Eudesmol is a naturally occurring sesquiterpenoid found in various plants and has garnered significant interest from the synthetic community due to its biological activities and stereochemically rich structure. The development of enantioselective syntheses is crucial for accessing stereochemically pure β-eudesmol, enabling detailed biological studies and potential therapeutic applications. This guide focuses on two distinct and effective strategies for achieving the enantioselective synthesis of this target molecule.

Strategy 1: Diastereoselective Cyclopropanation Approach

An established enantioselective synthesis of (+)-β-eudesmol utilizes a diastereoselective cyclopropanation of a chiral ene ketal to install the key stereocenter. This approach, while involving a multi-step sequence, demonstrates the utility of chiral auxiliaries in controlling stereochemistry.

Retrosynthetic Analysis

The retrosynthetic analysis for this approach is outlined below. The key disconnection is the cyclopropane (B1198618) ring opening, which reveals a chiral ene ketal precursor. This precursor is derived from simpler starting materials through a series of transformations.

Initial Cytotoxicity Screening of Beta-Eudesmol on Cancer Cell Lines: An In-depth Technical Guide

This guide provides a comprehensive overview of the initial cytotoxicity screening of beta-eudesmol (B191218), a naturally occurring sesquiterpenoid, against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this compound. The document details the cytotoxic effects, outlines the underlying molecular mechanisms, and provides standardized experimental protocols for key assays.

Introduction to Beta-Eudesmol

Beta-eudesmol is a bioactive sesquiterpene alcohol found in the essential oils of various plants, notably from the Atractylodes genus.[1] It has garnered significant interest in oncological research due to its demonstrated anti-tumor and anti-angiogenic properties.[1][2] This guide focuses on the initial in vitro evaluation of its cytotoxic activity, a critical first step in the drug discovery pipeline.

Cytotoxic Activity of Beta-Eudesmol

The cytotoxic potential of beta-eudesmol has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key parameter in these assessments.[3] The IC50 values for beta-eudesmol vary depending on the cancer cell line and the duration of exposure.

Table 1: IC50 Values of Beta-Eudesmol in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µg/mL) | IC50 (µM) | Incubation Time (hours) | Reference |

| Cholangiocarcinoma | CL-6 | - | 166.75 ± 3.69 | Not Specified | [4] |

| Cholangiocarcinoma | HuCCT-1 | 16.80 ± 4.41 | - | 72 | [5] |

| Cholangiocarcinoma | KKU-100 | - | 47.62 ± 9.54 | 24 | [6] |

| Cholangiocarcinoma | KKU-K100 | - | 37.46 ± 9.54 | Not Specified | [6] |

| Hepatocellular Carcinoma | HepG2 | 24.57 ± 2.75 | - | 24 | [7] |

| Melanoma | B16-F10 | 16.51 ± 1.21 | - | Not Specified | [7] |

| Leukemia | HL-60 | - | 35.1 | Not Specified | [6] |

| Breast Cancer | Not Specified | - | 10, 20, 40 (concentrations tested) | Not Specified | [8] |

| Cervical Cancer | HeLa | - | 10-100 (concentration range) | Not Specified | [9] |

| Gastric Cancer | SGC-7901 | - | 10-100 (concentration range) | Not Specified | [9] |

| Hepatoma | BEL-7402 | - | 10-100 (concentration range) | Not Specified | [9] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial cytotoxicity screening of beta-eudesmol.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 8,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][10]

-

Compound Treatment: The following day, treat the cells with various concentrations of beta-eudesmol.[10] A vehicle control (e.g., DMSO) should be included. Incubate for the desired period (e.g., 24, 48, or 72 hours).[10][11]

-

MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).[10] Incubate for an additional 4 hours.[10]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the resulting dose-response curve.[3]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

-

Cell Treatment: Treat cells with beta-eudesmol at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.[10]

-

Staining: Wash the cells with a binding buffer and then stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).[10] Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[10]

Cell Cycle Analysis

Flow cytometry is also employed to determine the effect of beta-eudesmol on the cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with beta-eudesmol for the desired time period.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain them with a solution containing a DNA-intercalating dye, such as propidium iodide, and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Molecular Mechanisms of Beta-Eudesmol-Induced Cytotoxicity

Beta-eudesmol exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, which are mediated by the modulation of several key signaling pathways.

Induction of Apoptosis

Beta-eudesmol has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[12][13]

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[14] Beta-eudesmol promotes this by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[6][12] The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[12][14]

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to their corresponding receptors. Beta-eudesmol has been observed to activate caspase-8, a key initiator caspase in the extrinsic pathway.[12]

-

Common Pathway: Both pathways converge on the activation of caspase-3, which is responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][12]

Cell Cycle Arrest

Studies have shown that beta-eudesmol can induce cell cycle arrest, primarily at the G1 phase, in cancer cells.[11][15] This is often associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[12][13]

Modulation of Other Signaling Pathways

The anticancer effects of beta-eudesmol are also attributed to its ability to modulate various signaling pathways critical for cancer cell survival and proliferation:

-

JNK Pathway: Beta-eudesmol can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway.[14]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in beta-eudesmol-induced ferroptosis and apoptosis in breast cancer cells.[8]

-

PI3K/AKT/mTOR Pathway: This pathway, crucial for cell growth and survival, has been shown to be suppressed by compounds from the same plant source as beta-eudesmol.[5]

-

NF-κB Pathway: Beta-eudesmol can inhibit the expression of NF-κB, a key regulator of inflammation and cell survival.[4]

-

STAT1/3 Pathway: The phosphorylation of STAT1 and STAT3, which are involved in tumor progression, can be inhibited by beta-eudesmol.[4]

Conclusion

The initial in vitro cytotoxicity screening of beta-eudesmol reveals its potential as an anticancer agent against a variety of cancer cell lines. Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as cell cycle arrest. Furthermore, beta-eudesmol modulates several key signaling pathways that are crucial for cancer cell proliferation and survival. These findings warrant further investigation into the therapeutic potential of beta-eudesmol, including in vivo studies and combination therapies. This guide provides a foundational framework for researchers to design and execute preclinical studies to further elucidate the anticancer properties of this promising natural compound.

References

- 1. sci-hub.se [sci-hub.se]

- 2. Therapeutic potential and pharmacological activities of β-eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. journal.waocp.org [journal.waocp.org]

- 6. researchgate.net [researchgate.net]

- 7. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-eudesmol inhibits cell proliferation and induces ferroptosis via regulating MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxic activities and effects of atractylodin and β-eudesmol on the cell cycle arrest and apoptosis on cholangiocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Eudesmol induces the expression of apoptosis pathway proteins in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Eudesmol induces the expression of apoptosis pathway proteins in cholangiocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Eudesmol induces JNK-dependent apoptosis through the mitochondrial pathway in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Beta-Eudesmol: A Deep Dive into its Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Beta-eudesmol (B191218), a naturally occurring sesquiterpenoid alcohol found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1][2] Preliminary studies have illuminated its potential as an anti-cancer, anti-inflammatory, and anti-angiogenic agent. This technical guide provides a comprehensive overview of the current understanding of beta-eudesmol's mechanisms of action, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

Beta-eudesmol has demonstrated cytotoxic effects across a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[1][2]

Induction of Apoptosis

Beta-eudesmol triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. In human leukemia HL-60 cells, beta-eudesmol induces apoptosis via the mitochondrial pathway, characterized by DNA fragmentation, activation of caspases-3 and -9, and cleavage of poly (ADP-ribose) polymerase (PARP).[3][4] This process is also marked by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria.[3][4] Further studies in cholangiocarcinoma (CCA) cell lines (HuH28 and HuCCT1) have confirmed that beta-eudesmol activates both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways, leading to the activation of the executioner caspase-3.[5][6]

In human hepatocellular carcinoma (HepG2) cells, eudesmol isomers, including beta-eudesmol, induce apoptosis, as evidenced by morphological changes and an increase in caspase-3 activation.[7] Studies on breast cancer cells have shown that beta-eudesmol promotes apoptosis by decreasing the level of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3.[8]

Inhibition of Cell Proliferation

Beta-eudesmol has been shown to inhibit the proliferation of various tumor cells in a time- and dose-dependent manner, including HeLa, SGC-7901, and BEL-7402 cells.[1][9] In human lung (A549) and colon (HT29) cancer cells, beta-eudesmol inhibits proliferation, adhesion, and migration.[10] Furthermore, in cholangiocarcinoma cells, the growth inhibitory effect of beta-eudesmol is associated with the suppression of heme oxygenase-1 (HO-1) production and STAT3 phosphorylation.[11]

Table 1: In Vitro Cytotoxicity of Beta-Eudesmol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HL-60 | Human Leukemia | Not specified, but reduces cell activity at 10-120 µM | 4 hours | [1] |

| HeLa | Cervical Cancer | 10-100 µM (dose-dependent inhibition) | 72 hours | [1] |

| SGC-7901 | Gastric Cancer | 10-100 µM (dose-dependent inhibition) | 72 hours | [1] |

| BEL-7402 | Liver Cancer | 10-100 µM (dose-dependent inhibition) | 72 hours | [1] |

| HepG2 | Liver Cancer | 24.57 ± 2.75 µg/mL | 24 hours | [7] |

| B16-F10 | Melanoma | 16.51 ± 1.21 µg/mL | Not specified | [7] |

| CL-6 | Cholangiocarcinoma | 166.75 ± 3.69 µM | Not specified | [12] |

| A549 | Lung Cancer | Proliferation inhibited | Not specified | [10] |

| HT29 | Colon Cancer | Proliferation inhibited | Not specified | [10] |

| Caco-2 | Colon Cancer | Proliferation inhibited | Not specified | [10] |

Table 2: In Vivo Antitumor Activity of Beta-Eudesmol

| Animal Model | Tumor Type | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| MK Mice | H22 Tumor | 2.5 mg/kg (i.p.) | 7 days | 39.9% | [1] |

| MK Mice | H22 Tumor | 5 mg/kg (i.p.) | 7 days | 49.3% | [1] |

| MK Mice | S180 Tumor | 2.5 mg/kg (i.p.) | 7 days | 22.4% | [1] |

| MK Mice | S180 Tumor | 5 mg/kg (i.p.) | 7 days | 42.2% | [1] |

| Nude Mice | Cholangiocarcinoma Xenograft | 100 mg/kg | 30 days | 91.6% | [13] |

Anti-inflammatory and Antioxidant Effects

Beta-eudesmol exhibits significant anti-inflammatory and antioxidant properties by modulating key inflammatory pathways and reducing oxidative stress.

Inhibition of Inflammatory Pathways

A primary mechanism of beta-eudesmol's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][14] In a mouse model of septic liver injury, beta-eudesmol was shown to decrease the phosphorylation of p65, a subunit of NF-κB, and increase the expression of its inhibitor, IκBα.[14] This inactivation of NF-κB leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]

In mast cell-mediated inflammatory responses, beta-eudesmol suppresses the activation of p38 MAPK and NF-κB.[15] It also inhibits the activation of caspase-1 and the expression of receptor-interacting protein-2 (RIP2).[15] Furthermore, it has been shown to suppress the release of histamine (B1213489) and tryptase from mast cells.[2][16]

Antioxidant Activity

Beta-eudesmol demonstrates antioxidant effects by reducing the levels of reactive oxygen species (ROS).[17] In septic mice, it was found to decrease levels of malondialdehyde (MDA) and myeloperoxidase (MPO), which are markers of oxidative stress, while increasing the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[14] It also significantly inhibits superoxide production in A549 lung cancer cells.[10]

Table 3: Anti-inflammatory and Antioxidant Effects of Beta-Eudesmol

| Model | Key Findings | Reference |

| Septic Mice (Liver Injury) | Decreased TNF-α, IL-1β, IL-6; Decreased MDA, MPO; Increased SOD, GSH; Inhibited NF-κB (p-p65) | [14] |

| Human Mast Cells (HMC-1) | Inhibited IL-6 production; Suppressed p38 MAPK and NF-κB activation; Suppressed caspase-1 activation | [15] |

| Rat Peritoneal Mast Cells | Suppressed histamine and tryptase release; Decreased intracellular calcium | [2][16] |

| Passive Cutaneous Anaphylaxis Mice | Reduced serum histamine, IgE, IL-1β, IL-4, IL-5, IL-6, IL-13, VEGF | [2][16] |

| Human Dermal Fibroblasts | Modulated extracellular matrix and inflammatory gene expression via NF-κB | [2] |

| A549 Lung Cancer Cells | Inhibited superoxide production | [10] |

Anti-Angiogenic Activity

Beta-eudesmol has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][18]

Its anti-angiogenic activity is mediated, at least in part, through the suppression of the ERK1/2 and CREB signaling pathways.[18] In human umbilical vein endothelial cells (HUVEC), beta-eudesmol inhibits cell proliferation induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[1][19] It also blocks the phosphorylation of cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK) 1/2, which are key downstream effectors of growth factor signaling.[4][9][19]

Table 4: Anti-Angiogenic Effects of Beta-Eudesmol

| Cell/Animal Model | Concentration/Dose | Key Effects | Reference |

| HUVEC | 30-100 µM | Inhibited VEGF and bFGF-induced proliferation | [1] |

| HUVEC | 100 µM | Blocked VEGF-induced phosphorylation of CREB | [4][9] |

| Porcine Brain Microvascular Endothelial Cells | IC50: 53.3 µM | Inhibited proliferation | [18] |

| Human Dermal Microvascular Endothelial Cells | IC50: 76.8 µM | Inhibited proliferation | [18] |

| HUVEC | IC50: 75.7 µM | Inhibited proliferation | [18] |

| Mice (Adjuvant-induced granuloma) | 0.45 and 0.9 µmol/kg | Reduced carmine (B74029) content by 18.9% and 45.4% | [18] |

| H22 Mouse Tumor Models | 2.5-5 mg/kg | Decreased vascular index | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of beta-eudesmol, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing its anticancer activity.

Caption: Beta-eudesmol induced apoptosis signaling pathways.

Caption: Anti-inflammatory mechanism of beta-eudesmol.

Caption: General workflow for in vitro anticancer studies.

Experimental Protocols

The following sections provide a generalized overview of the methodologies employed in the preliminary studies of beta-eudesmol. For specific parameters, it is recommended to consult the cited literature.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines have been utilized, including HL-60 (leukemia), HeLa (cervical), SGC-7901 (gastric), BEL-7402 (liver), HepG2 (liver), A549 (lung), HT29 (colon), Caco-2 (colon), HuH28 (cholangiocarcinoma), and HuCCT1 (cholangiocarcinoma).[1][3][5][7][10] Normal cell lines such as human embryonic fibroblasts (OUMS) have been used as controls.[12]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Beta-Eudesmol Treatment: Beta-eudesmol is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted in culture media to the desired final concentrations for treating the cells. Control cells are treated with the vehicle (e.g., DMSO) alone.

In Vitro Assays

-

Cell Viability/Proliferation Assay (MTT/CCK-8): Cancer cells are seeded in 96-well plates and treated with various concentrations of beta-eudesmol for specified time periods. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is then added to each well. The absorbance is measured using a microplate reader to determine cell viability.

-

Apoptosis Analysis by Flow Cytometry: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment with beta-eudesmol, cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry.

-

Western Blot Analysis: To investigate the effect of beta-eudesmol on protein expression, cells are lysed after treatment, and the total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, PARP, p-JNK, p-p65, p-STAT3) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

DNA Fragmentation Assay: After treatment, genomic DNA is extracted from the cells. The DNA is then subjected to agarose (B213101) gel electrophoresis to visualize the characteristic "ladder" pattern of fragmented DNA, which is a hallmark of apoptosis.[3][4]

-

Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with beta-eudesmol. The cells are then allowed to grow for a period of time (e.g., 1-2 weeks) to form colonies. The colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Wound Healing Assay: To assess cell migration, a "wound" is created in a confluent monolayer of cells. The cells are then treated with beta-eudesmol, and the closure of the wound is monitored and photographed at different time points.[11]

In Vivo Experiments

-

Animal Models: Studies have utilized mouse models, including Kunming (KM) mice and nude mice, for in vivo experiments.[1][13]

-

Tumor Xenograft Model: Human cancer cells are subcutaneously injected into the flank of nude mice. Once the tumors reach a certain size, the mice are treated with beta-eudesmol (e.g., via intraperitoneal injection) or a vehicle control. Tumor growth is monitored regularly by measuring the tumor volume. At the end of the experiment, the tumors are excised and weighed.[9][13]

-

Septic Liver Injury Model: Sepsis is induced in mice, for example, by cecal ligation and puncture (CLP). Beta-eudesmol is administered (e.g., intraperitoneally) before or after the induction of sepsis. Liver tissues and serum are collected for histopathological examination and measurement of inflammatory and oxidative stress markers.[14]

Conclusion

Preliminary studies provide compelling evidence for the multifaceted mechanisms of action of beta-eudesmol, highlighting its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and suppress inflammatory responses through the modulation of key signaling pathways such as JNK, NF-κB, and STAT3, underscores its promise. Further in-depth research, including more comprehensive preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential and establish its safety and efficacy in various disease contexts. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the promising pharmacological properties of beta-eudesmol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sci-hub.se [sci-hub.se]

- 3. β-Eudesmol induces JNK-dependent apoptosis through the mitochondrial pathway in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Eudesmol | CAS:473-15-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. β-Eudesmol induces the expression of apoptosis pathway proteins in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Eudesmol induces the expression of apoptosis pathway proteins in cholangiocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-eudesmol inhibits cell proliferation and induces ferroptosis via regulating MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta-eudesmol suppresses tumour growth through inhibition of tumour neovascularisation and tumour cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-eudesmol, a sesquiterpene from Teucrium ramosissimum, inhibits superoxide production, proliferation, adhesion and migration of human tumor cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer activity using positron emission tomography-computed tomography and pharmacokinetics of β-eudesmol in human cholangiocarcinoma xenografted nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ajol.info [ajol.info]

- 15. The regulatory mechanism of β-eudesmol is through the suppression of caspase-1 activation in mast cell-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-eudesmol suppresses allergic reactions via inhibiting mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Antiangiogenic activity of beta-eudesmol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Eudesmol: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-eudesmol (B191218), a naturally occurring sesquiterpenoid alcohol found predominantly in the rhizomes of Atractylodes lancea, has demonstrated significant anti-inflammatory and anti-allergic activities in a variety of preclinical models.[1][2] This technical guide provides an in-depth analysis of the current understanding of beta-eudesmol's anti-inflammatory properties, focusing on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a key feature of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Beta-eudesmol has emerged as a promising natural compound with potent anti-inflammatory effects, attributed to its ability to modulate key signaling pathways and inflammatory mediators.[3][4] This document synthesizes the available scientific literature on beta-eudesmol, presenting its pharmacological activities in a structured and technically detailed format.

Molecular Mechanisms of Anti-inflammatory Action

Beta-eudesmol exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary pathways implicated in its mechanism of action include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 6 (STAT6) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In activated human mast cells (HMC-1), beta-eudesmol has been shown to suppress the activation of NF-κB.[1] This inhibition is crucial as NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. In normal human dermal fibroblasts, beta-eudesmol's modulatory effect on extracellular matrix and inflammatory gene expression is mediated through the NF-κB signaling pathway.[2][4]

References

- 1. The regulatory mechanism of β-eudesmol is through the suppression of caspase-1 activation in mast cell-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sci-hub.se [sci-hub.se]

- 3. The barrier-protective effect of β-eudesmol against type 2-inflammatory cytokine-induced tight junction disassembly in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Anti-Angiogenic Effects of Beta-Eudesmol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The identification of agents that can modulate this process is a key focus in therapeutic development. Beta-eudesmol (B191218), a naturally occurring sesquiterpenoid alcohol primarily isolated from the rhizome of Atractylodes lancea, has demonstrated significant anti-angiogenic properties in various in vitro models.[2] This technical guide provides a comprehensive overview of the experimental evidence, detailing the inhibitory effects of beta-eudesmol on endothelial cell proliferation, migration, and tube formation. Furthermore, it elucidates the underlying molecular mechanisms, focusing on the modulation of key signaling pathways, and presents detailed protocols for the core experimental assays.

In Vitro Anti-Angiogenic Activities of Beta-Eudesmol

Beta-eudesmol exerts its anti-angiogenic effects by targeting fundamental steps in the angiogenic cascade. Laboratory studies consistently show its ability to inhibit the proliferation, migration, and differentiation of various endothelial cell types.

Inhibition of Endothelial Cell Proliferation

A primary mechanism of anti-angiogenic action is the inhibition of endothelial cell growth. Beta-eudesmol has been shown to inhibit the proliferation of porcine brain microvascular endothelial cells (PBMEC) and human umbilical vein endothelial cells (HUVEC) at concentrations between 50-100 µM.[2][3] This inhibitory effect is also observed when proliferation is stimulated by key angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[4][5]

Inhibition of Endothelial Cell Migration

Cell migration is essential for the extension and sprouting of new blood vessels. Beta-eudesmol effectively inhibits the migration of HUVECs stimulated by bFGF.[2][3] In studies involving cholangiocarcinoma (CCA) cells, beta-eudesmol significantly reduced cell migration and invasion by 27.3% to 62.7%.[6][7] This suggests that its anti-migratory effects may extend beyond endothelial cells to tumor cells, potentially impacting metastasis.

Inhibition of Capillary-Like Tube Formation

The final step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures. Beta-eudesmol has been demonstrated to inhibit this process, specifically blocking the formation of tubes by HUVECs cultured on Matrigel, a basement membrane extract.[2][3]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from key in vitro studies, providing a clear comparison of beta-eudesmol's efficacy across different cell lines and assays.

Table 1: Inhibitory Concentration (IC50) of Beta-Eudesmol on Various Cell Lines

| Cell Line | Cell Type | IC50 Value (µM) | Reference |

| PBMEC | Porcine Brain Microvascular Endothelial Cells | 53.3 | [8][9] |

| HDMEC | Human Dermal Microvascular Endothelial Cells | 76.8 | [8][9] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 75.7 | [8][9] |

| CL-6 | Human Cholangiocarcinoma | 166.75 ± 3.69 | [10] |

| OUMS | Normal Human Embryonic Fibroblast | 240.01 ± 16.54 | [10] |

Table 2: Effects of Beta-Eudesmol on Signaling Pathways and EMT Markers

| Target | Effect | Concentration | Cell Line | Reference |

| p-ERK1/2 | Blocked phosphorylation | 100 µM | HUVEC | [2][3] |

| p-CREB | Blocked phosphorylation | 100 µM | HUVEC | [4][5] |

| p-PI3K / p-AKT | Inhibited phosphorylation (0.5-0.8 fold) | 78.5 - 157 µM | HuCCT1 | [7][11] |

| p-p38MAPK | Activated phosphorylation (1.2-3.6 fold) | 78.5 - 157 µM | HuCCT1 | [7][11] |

| E-cadherin | Upregulated expression (3-3.4 fold) | 78.5 - 157 µM | HuCCT1 | [6][7] |

| Vimentin | Downregulated expression (0.6-0.8 fold) | 78.5 - 157 µM | HuCCT1 | [6][7] |

| Snail-1 | Downregulated expression (0.4-0.6 fold) | 78.5 - 157 µM | HuCCT1 | [6][7] |

Molecular Mechanisms of Action: Signaling Pathways

Beta-eudesmol's anti-angiogenic effects are attributed to its ability to interfere with critical intracellular signaling cascades that are activated by pro-angiogenic growth factors.

Inhibition of ERK1/2 and CREB Signaling

VEGF and bFGF are potent activators of angiogenesis that signal through receptor tyrosine kinases. This activation triggers downstream pathways, including the Extracellular signal-Regulated Kinase (ERK) 1/2 and the cAMP Response Element-Binding protein (CREB) pathways, which are crucial for endothelial cell proliferation and survival. Beta-eudesmol at a concentration of 100 µM has been shown to block the phosphorylation, and thus the activation, of both ERK1/2 and CREB in endothelial cells stimulated with VEGF or bFGF.[2][3][4][5][8] This blockade is a key mechanism underlying its anti-proliferative and anti-angiogenic activity.

Modulation of PI3K/AKT and p38MAPK Pathways

In the context of cancer cell migration and invasion, beta-eudesmol has been found to modulate other important pathways. It inhibits the phosphorylation of PI3K and AKT, a pathway critical for cell survival and proliferation.[7][11] Concurrently, it activates the phosphorylation of p38MAPK.[7][11] The suppression of the PI3K/AKT pathway and activation of the p38MAPK pathway contribute to the inhibition of the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.[6][7]

Experimental Protocols

Reproducible and standardized protocols are essential for studying anti-angiogenic compounds. The following sections detail the methodologies for the key in vitro assays discussed.

Endothelial Cell Proliferation Assay (MTT Method)

This assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Seed HUVECs (5 x 10³ to 1 x 10⁴ cells/well) into a 96-well plate in complete endothelial cell growth medium. Allow cells to adhere for 24 hours.

-

Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.

-

Treatment: Treat cells with various concentrations of beta-eudesmol (e.g., 10-100 µM) in the presence or absence of a pro-angiogenic stimulus (e.g., 30 ng/mL VEGF). Include vehicle control and positive control wells.

-

Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a gap.

-

Cell Seeding: Seed HUVECs in a 6-well plate and grow to form a confluent monolayer.

-

Wound Creation: Create a linear "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Wash: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add low-serum medium containing different concentrations of beta-eudesmol and/or a chemoattractant (e.g., bFGF).

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using an inverted microscope.

-

Data Analysis: Measure the width of the wound at each time point. The migration rate is calculated based on the percentage of wound closure compared to the control.

Endothelial Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[12][13]

-

Plate Coating: Thaw Matrigel (or another basement membrane extract) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium at a density of 2 x 10⁵ cells/mL.

-

Treatment: Add various concentrations of beta-eudesmol to the cell suspension.

-

Seeding: Add 100 µL of the cell suspension (containing 2 x 10⁴ cells) to each Matrigel-coated well.

-

Incubation: Incubate at 37°C in a 5% CO₂ incubator for 6-18 hours.[13]

-

Imaging and Analysis: Observe the formation of tube-like networks under an inverted microscope. Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Western Blot Analysis

This technique is used to detect the levels of specific proteins and their phosphorylation status.

-

Cell Treatment and Lysis: Culture and treat cells with beta-eudesmol and/or growth factors as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-p-ERK, anti-total-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The in vitro evidence strongly supports the role of beta-eudesmol as a potent inhibitor of angiogenesis. Its ability to suppress endothelial cell proliferation, migration, and tube formation is well-documented and is mechanistically linked to the blockade of crucial signaling pathways, including ERK1/2 and CREB. Its modulatory effects on the PI3K/AKT pathway further highlight its potential to interfere with processes related to tumor cell invasion and metastasis. These findings establish beta-eudesmol as a promising lead compound for the development of novel therapeutics targeting angiogenic diseases, particularly cancer.[2] Further research should focus on optimizing its delivery, evaluating its efficacy and safety in more complex in vivo models, and exploring potential synergistic effects with existing chemotherapeutic agents.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Antiangiogenic activity of beta-eudesmol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beta-eudesmol suppresses tumour growth through inhibition of tumour neovascularisation and tumour cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. journal.waocp.org [journal.waocp.org]

- 7. β-Eudesmol Inhibits the Migration of Cholangiocarcinoma Cells by Suppressing Epithelial-Mesenchymal Transition via PI3K/AKT and p38MAPK Modulation [journal.waocp.org]

- 8. sci-hub.se [sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Growth inhibitory effect of β-eudesmol on cholangiocarcinoma cells and its potential suppressive effect on heme oxygenase-1 production, STAT1/3 activation, and NF-κB downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. amsbio.com [amsbio.com]

- 13. researchgate.net [researchgate.net]

The Neuroprotective Potential of β-Eudesmol: A Technical Guide for Researchers

An In-depth Review of the Mechanisms, Experimental Evidence, and Therapeutic Promise of a Bioactive Sesquiterpenoid

For Immediate Release

This technical guide provides a comprehensive overview of the neuroprotective potential of beta-eudesmol (B191218), a major bioactive sesquiterpenoid primarily extracted from the rhizomes of Atractylodes lancea.[1][2][3] Synthesizing current preclinical data, this document details the compound's mechanisms of action, summarizes quantitative findings, and provides insights into experimental protocols relevant to researchers, scientists, and professionals in drug development.

Executive Summary

Beta-eudesmol has emerged as a promising natural compound with multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties, that are central to its neuroprotective effects. Preclinical studies have demonstrated its ability to promote neurite outgrowth, mitigate neuroinflammation, and protect against neuronal damage in various in vitro and in vivo models. This guide delves into the core molecular pathways influenced by beta-eudesmol and presents the experimental evidence supporting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanisms of Neuroprotection

Beta-eudesmol exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes.

Anti-inflammatory Action

Chronic neuroinflammation, primarily mediated by microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Beta-eudesmol has been shown to suppress neuroinflammatory responses by inhibiting the production of pro-inflammatory mediators.

-

NF-κB Pathway Inhibition: In a model of diethylnitrosamine (DEN)-induced brain injury in rats, intravenous administration of beta-eudesmol (1 mg/kg) effectively modulated the NF-κB/COX-2/TNF-α/IL-6 signaling pathways.[4] This suggests that beta-eudesmol can interfere with the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory gene expression.

-

Cytokine Reduction: The same in vivo study demonstrated that beta-eudesmol treatment mitigated the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leads to neuronal damage and death. Beta-eudesmol has demonstrated significant antioxidant properties.

-

Enhancement of Antioxidant Enzymes: In the DEN-induced brain injury model, beta-eudesmol treatment restored the activities of key antioxidant enzymes, including catalase, glutathione (B108866) peroxidase, and superoxide (B77818) dismutase, which were significantly decreased by DEN exposure.[4]

-

Reduction of Oxidative Markers: The treatment also reduced the levels of malondialdehyde, a marker of lipid peroxidation and oxidative stress.[4]

Promotion of Neuronal Survival and Regeneration

Beta-eudesmol has shown the ability to promote neuronal survival and stimulate regenerative processes.

-

Neurite Outgrowth: In rat pheochromocytoma (PC-12) cells, a well-established model for neuronal differentiation, beta-eudesmol at concentrations of 100 and 150 µM significantly induced neurite extension.[2][5] This effect is crucial for neuronal repair and the formation of new synaptic connections.

-

MAPK Pathway Activation: The neurite outgrowth-promoting effect of beta-eudesmol is accompanied by the activation of the mitogen-activated protein kinase (MAPK) pathway.[2][3][5] Specifically, beta-eudesmol (150 µM) was found to promote the phosphorylation of MAPK.[5]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key contributor to neuronal loss in neurodegenerative diseases. While much of the research on beta-eudesmol's effects on apoptosis has been in the context of cancer (where it induces apoptosis), evidence suggests it can have anti-apoptotic effects in a neuroprotective context.

-

Caspase-3 Inhibition: In the DEN-induced brain injury model, beta-eudesmol treatment mitigated the upregulation of caspase-3 expression, a key executioner enzyme in the apoptotic cascade.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on the neuroprotective effects of beta-eudesmol.

| In Vitro Study: Neurite Outgrowth in PC-12 Cells | |

| Parameter | Result |

| Effective Concentration for Neurite Outgrowth | 100 and 150 µM[2][5] |

| MAPK Phosphorylation | Promoted at 150 µM[5] |

| In Vivo Study: DEN-Induced Brain Injury in Rats | |

| Treatment Protocol | 1 mg/kg beta-eudesmol, intravenous, three times weekly for 21 days[4] |

| Parameter | Effect of Beta-Eudesmol Treatment |

| Antioxidant Enzyme Activities (Catalase, Glutathione Peroxidase, Superoxide Dismutase) | Mitigated DEN-induced decrease[4] |

| Malondialdehyde (Oxidative Stress Marker) | Mitigated DEN-induced increase[4] |

| c-fos Expression (Brain Injury Marker) | Mitigated DEN-induced upregulation[4] |

| Caspase-3 Expression (Apoptosis Marker) | Mitigated DEN-induced upregulation[4] |

| Inflammatory Cytokine Production (TNF-α, IL-6) | Mitigated[4] |

| Dopamine Levels | Restored to near control values[4] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the neuroprotective potential of beta-eudesmol.

In Vitro Neurite Outgrowth Assay

-

Cell Line: Rat pheochromocytoma (PC-12) cells.

-

Culture Conditions: Cells are cultured in a suitable medium, often supplemented with horse serum and fetal bovine serum. For differentiation experiments, the serum concentration is typically reduced.

-

Treatment: Cells are treated with varying concentrations of beta-eudesmol (e.g., 100 and 150 µM).[2][5]

-

Analysis: Neurite outgrowth is observed and quantified using microscopy. A cell is considered positive for neurite outgrowth if it possesses at least one neurite longer than the diameter of the cell body. The percentage of neurite-bearing cells is then calculated.

Western Blot Analysis for MAPK Phosphorylation

-

Cell Lysis: PC-12 cells treated with beta-eudesmol are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated MAPK (p-MAPK) and total MAPK. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of DEN-Induced Brain Injury

-

Animal Model: Sprague-Dawley rats.[4]

-

Induction of Injury: A single intraperitoneal dose of diethylnitrosamine (DEN) (200 mg/kg) is administered to induce acute brain injury.[4]

-

Treatment: Beta-eudesmol (1 mg/kg) is administered intravenously three times a week for 21 days.[4]

-

Analysis:

-

Histological Analysis: Brain tissues are collected for histological examination to assess pathological changes.

-

Biochemical Analysis: Brain homogenates are used to measure the activities of antioxidant enzymes and the levels of oxidative stress markers.

-

Immunohistochemistry: Brain sections are stained for markers of brain injury (c-fos) and apoptosis (caspase-3).[4]

-

ELISA: Levels of inflammatory cytokines (TNF-α, IL-6) in brain tissue can be quantified using enzyme-linked immunosorbent assay (ELISA).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 2. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Quantification of β-Eudesmol in Rat Plasma by LC-MS/MS

Introduction

β-eudesmol is a sesquiterpenoid alcohol found in various plants, notably in the traditional Chinese medicine Atractylodes lancea. It has demonstrated a range of pharmacological activities, including anti-inflammatory and neuroprotective effects. To support preclinical pharmacokinetic and toxicokinetic studies, a sensitive and specific analytical method for the quantification of β-eudesmol in biological matrices is essential. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of β-eudesmol in rat plasma.

The developed method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers high sensitivity, specificity, and a wide dynamic range, making it suitable for pharmacokinetic studies in rats. The method has been validated for linearity, precision, accuracy, and recovery.

Experimental Protocols

Materials and Reagents

-

β-eudesmol reference standard

-

Internal Standard (IS) - A suitable structural analog, for which the precursor-product ion transition is given as m/z 273.4 → 81.2[1][2]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ethyl ether (Analytical grade)

-

Rat plasma (blank)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

The system should be equipped with an electrospray ionization (ESI) source.

LC-MS/MS Conditions

Liquid Chromatography:

-

Mobile Phase: Acetonitrile:Water:Formic Acid (77.5:22.5:0.1, v/v/v)[1][2]

-

Column Temperature: Ambient

Mass Spectrometry:

-

SRM Transitions:

Sample Preparation

-

Thaw frozen rat plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of rat plasma.

-

Add 10 µL of the internal standard working solution.

-

Add 1 mL of ethyl ether.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

Method Validation

The method was validated for linearity, precision, accuracy, and recovery.

-

Linearity: The calibration curve was linear over the concentration range of 3-900 ng/mL for β-eudesmol in rat plasma[1][2].

-

Precision and Accuracy: The intra- and inter-day precision and accuracy were within ±14.3%[1][2].

-

Recovery: The extraction recovery was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Data Presentation

Table 1: Summary of Quantitative Data for β-Eudesmol Quantification

| Parameter | Result |

| Linearity Range | 3-900 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%RSD) | ≤ 14.3%[1][2] |

| Inter-day Precision (%RSD) | ≤ 14.3%[1][2] |

| Intra-day Accuracy (%RE) | Within ±14.3%[1][2] |

| Inter-day Accuracy (%RE) | Within ±14.3%[1][2] |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL[1][2] |

Mandatory Visualization

References

Application Note: HPLC Method for Simultaneous Determination of Beta-Eudesmol

An HPLC (High-Performance Liquid Chromatography) method has been developed for the simultaneous determination of beta-eudesmol (B191218), a bioactive sesquiterpenoid alcohol, alongside other related compounds. This application note provides a detailed protocol for this analytical method, which is particularly relevant for the quality control of medicinal plants such as Atractylodes lancea rhizome, where beta-eudesmol is a key chemical marker.

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of beta-eudesmol, often in conjunction with other active components like atractylodin (B190633) and atractylenolide III, in plant extracts and related pharmaceutical preparations.

Introduction

Beta-eudesmol is a sesquiterpenoid alcohol found in various essential oils of medicinal plants, notably from the Atractylodes species. It is recognized for its potential pharmacological activities. The accurate and reliable quantification of beta-eudesmol is crucial for the quality assessment and standardization of raw herbal materials and their derived products. This HPLC method provides a robust and reproducible approach for the simultaneous determination of beta-eudesmol and other key markers, ensuring the consistency and efficacy of these natural products.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile and Water |

| Gradient Elution | Isocratic elution with Acetonitrile:Water (68:32, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 25°C[1] |

| Detection Wavelength | 200 nm[1] |

| Injection Volume | 10 µL |

2. Preparation of Standard Solutions:

-

Stock Solution: Accurately weigh and dissolve reference standards of beta-eudesmol, atractylodin, and other relevant compounds in methanol (B129727) to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to obtain a range of concentrations for constructing calibration curves.

3. Sample Preparation:

-

Plant Material: Accurately weigh the powdered plant material (e.g., Atractylodes lancea rhizome).

-

Extraction: Add a known volume of methanol to the powdered sample. Perform ultrasonic extraction for 30 minutes, followed by centrifugation.

-

Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.

Method Validation Summary

The analytical method has been validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized in the table below.

| Validation Parameter | Beta-Eudesmol | Atractylodin |

| Linearity (r²) | 0.9999[1] | > 0.999 |

| Range (µg/mL) | 0.048 - 1.200[1] | Varies by specific method |

| Precision (RSD %) | 1.4%[1] | < 2% |

| Accuracy (Recovery %) | 99.3%[1] | 95 - 105% |

| Limit of Detection (LOD) | To be determined | To be determined |

| Limit of Quantification (LOQ) | To be determined | To be determined |

Experimental Workflow and Data Analysis

The overall workflow for the simultaneous determination of beta-eudesmol and other compounds is depicted in the following diagram.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression from sample preparation to the final quantitative result.

Conclusion

The described RP-HPLC method is simple, accurate, and reliable for the simultaneous determination of beta-eudesmol and other active compounds in plant materials.[1] This method can be effectively used for the quality control and standardization of medicinal plants and their related products. The validation data demonstrates that the method is suitable for its intended purpose, providing a valuable tool for researchers, scientists, and professionals in the field of drug development and natural product analysis.

References

Application Note: Evaluating the Anti-Proliferative Effects of Beta-Eudesmol Using an In Vitro Colorimetric Assay

Introduction